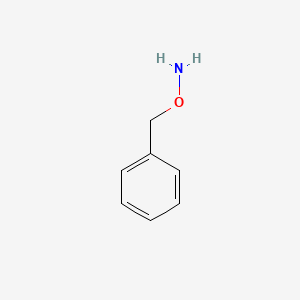

O-苄基羟胺

概述

描述

Synthesis Analysis

O-Benzylhydroxylamine can be synthesized through several methods, including the reaction of N-hydroxyphthalimide with benzyl chloride under phase transfer conditions, followed by acidic hydrolysis, yielding over 65% overall yield (Bonaccorsi & Giorgi, 1997). Another method involves the use of N-(diethoxyphosphoryl)-O-benzylhydroxylamine as a convenient substrate for regioselective N-alkylation, demonstrating the compound's adaptability in synthesis processes (Błażewska & Gajda, 2003).

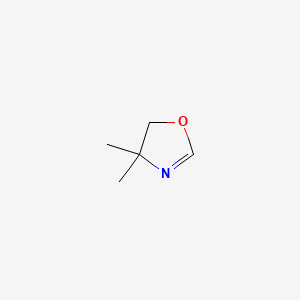

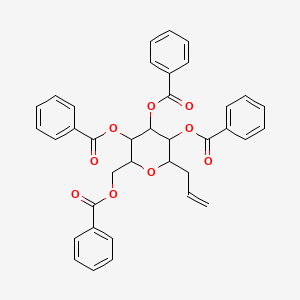

Molecular Structure Analysis

The molecular structure of O-Benzylhydroxylamine allows for its involvement in various chemical reactions due to its functional groups. While specific structural analyses are not detailed in the presented literature, the compound's reactivity suggests a structure conducive to both nucleophilic and electrophilic reactions.

Chemical Reactions and Properties

O-Benzylhydroxylamine is involved in several key chemical reactions, including asymmetric conjugate additions and aza-Michael reactions. It acts as a nucleophile in the addition to α,β-unsaturated 3-acyloxazolidin-2-ones, yielding β-amino acids with high enantioselectivities (Kikuchi, Sato, & Fukuzawa, 2006). Furthermore, it serves as a substrate in organocatalytic asymmetric aza-Michael reactions to chalcones, showcasing its versatility in synthetic organic chemistry (Pettersen et al., 2007).

Physical Properties Analysis

The physical properties of O-Benzylhydroxylamine, such as solubility and hygroscopic nature, are crucial for its handling and storage. It is soluble in water and pyridine, slightly soluble in alcohol, and insoluble in ether. The compound is hygroscopic and should be stored in a cool, dry place to prevent contact with moisture and oxygen (Rees & Hamilton, 2001).

Chemical Properties Analysis

The chemical properties of O-Benzylhydroxylamine, including its reactivity and stability under various conditions, enable its widespread use in organic synthesis. It functions as a derivatizing agent for ketones, aldehydes, and carbohydrates, improving their stability and detection in analytical methods. Moreover, its role in the derivatization of the tricarboxylic acid (TCA) cycle intermediates for liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection emphasizes its application in analytical biochemistry (Tan et al., 2014).

科学研究应用

还原性聚糖的分离和纯化

BHA 已被用作可裂解标签,用于分离和纯化还原性聚糖 . 此方法提供了一种简单直接的方法,可以使用多维 HPLC 在制备规模上标记游离的还原性聚糖以进行纯化,然后回收纯化的游离还原性聚糖 .

糖科学研究

在糖科学领域,BHA 起着重要作用。 它用于糖基化研究,糖基化是一种重要的翻译后修饰,在许多生物过程中发挥着重要作用,包括蛋白质折叠和稳定性、细胞分化和粘附、信号识别和传递、病毒进入和细菌感染以及免疫反应和调节 .

亲电胺化

O-苯甲酰羟胺是 BHA 的一种变体,已被证明是一种有效的亲电胺化剂。 它们广泛应用于学术界和工业界研究中,用于过渡金属催化的 C-N 键形成反应 .

从羰基化合物合成亚硝基

BHA 用于从羰基化合物形成亚硝基。 然后将这些亚硝基用于环加成反应 .

羟胺和羟酰胺的合成

从 α-羟基酮制备 α-羟基苄胺

作用机制

Target of Action

O-Benzylhydroxylamine (BHA) is primarily used as a reagent in the synthesis of various organic compounds . It is particularly effective in the preparation of α-hydroxybenzylamines from α-hydroxyketones . The primary targets of BHA are therefore these α-hydroxyketones, which are key intermediates in many biochemical reactions .

Mode of Action

The interaction of BHA with its targets involves the electrophilic amination of the α-hydroxyketones . This reaction results in the formation of α-hydroxybenzylamines . The electrophilic amination is a key step in the synthesis of various nitrogen-containing compounds, which are prevalent in natural products and important pharmaceutical agents .

Biochemical Pathways

The biochemical pathways affected by BHA are those involving the synthesis of nitrogen-containing compounds . These compounds play crucial roles in a wide range of biological processes, including protein folding and stability, cell differentiation and adhesion, signal recognition and transmission, viral entry and bacterial infection, and immune response and regulation .

Result of Action

The result of BHA’s action is the efficient synthesis of α-hydroxybenzylamines from α-hydroxyketones . These α-hydroxybenzylamines are valuable intermediates in the synthesis of various nitrogen-containing compounds . The ability to synthesize these compounds can have significant implications in the fields of medicinal chemistry and drug discovery .

Action Environment

The action of BHA can be influenced by various environmental factors. For instance, BHA is known to be unstable, but it can exist stably in the form of a hydrochloride salt . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of BHA in the synthesis of α-hydroxybenzylamines .

安全和危害

未来方向

属性

IUPAC Name |

O-benzylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEOALKITRFCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2687-43-6 (hydrochloride) | |

| Record name | Benzyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8073213 | |

| Record name | Hydroxylamine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; [MSDSonline] | |

| Record name | Benzyloxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

622-33-3 | |

| Record name | O-Benzylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of O-Benzylhydroxylamine?

A1: O-Benzylhydroxylamine is represented by the molecular formula C7H9NO and has a molecular weight of 123.15 g/mol .

Q2: Is there spectroscopic data available for O-Benzylhydroxylamine?

A2: Yes, 1H NMR data in DMSO-d6 + CDCl3 shows peaks at δ 5.17 (s, 2H, CH2), 7.42 (s, 5H, C6H5), and 11 (br, ex NH2) .

Q3: What is the physical state and melting point of O-Benzylhydroxylamine hydrochloride?

A3: O-Benzylhydroxylamine hydrochloride exists as white flakes and exhibits a melting point ranging from 234-238 °C, often accompanied by sublimation .

Q4: How does O-Benzylhydroxylamine react with carbonyl compounds?

A4: O-Benzylhydroxylamine acts as a nucleophile, forming oxime ethers with carbonyl compounds under mild conditions. This reaction is particularly useful for derivatizing and stabilizing reactive aldehydes for analysis .

Q5: Can O-Benzylhydroxylamine be used in asymmetric synthesis?

A5: Yes, research indicates that O-Benzylhydroxylamine participates in Lewis acid-catalyzed asymmetric conjugate additions to α,β-unsaturated compounds like 3-acyloxazolidin-2-ones, yielding chiral β-amino acid precursors with high enantioselectivity , . Similar enantioselective additions have been achieved with samarium iodobinaphtholate as a catalyst .

Q6: Can O-Benzylhydroxylamine be utilized in polymer chemistry?

A7: Yes, it facilitates the chemical modification of alkene-carbon monoxide alternating copolymers. For example, it converts carbonyl groups in these copolymers into oxime derivatives, which can be further modified to yield various functionalized polymers .

Q7: What is the role of O-Benzylhydroxylamine in studying phenylpropanoid metabolism in plants?

A8: O-Benzylhydroxylamine acts as an inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. This inhibition leads to a decrease in lignin content in plant cell walls, demonstrating its potential as a tool for studying plant secondary metabolism , .

Q8: How is O-Benzylhydroxylamine employed in the study of branched-chain fatty acids (BCFAs)?

A9: In the analysis of BCFAs, O-Benzylhydroxylamine serves as a derivatizing agent for fatty acids. This derivatization enables the identification and profiling of BCFAs, including the less common ones, through mass spectrometry techniques coupled with radical-directed dissociation (RDD) .

Q9: Can O-Benzylhydroxylamine be used for the purification of glycans?

A10: Yes, O-Benzylhydroxylamine acts as a cleavable tag for isolating and purifying reducing glycans. The BHA tag allows for UV detection during HPLC purification and can be easily removed via palladium-catalyzed hydrogenation, leaving the purified glycans intact .

Q10: What is the significance of O-Benzylhydroxylamine in studying hydroxylamine's interaction with heme proteins?

A11: Due to the inherent instability of hydroxylamine, O-Benzylhydroxylamine is used as a more stable model compound to investigate how hydroxylamine interacts with heme proteins and model systems. Research shows that it can reduce ferric heme complexes to their ferrous state, followed by disproportionation to yield bis-ammonia ferrous heme complexes, shedding light on the chemistry of hydroxylamine in biological systems .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)

![benzyl N-[1-[(2-amino-2-methylpropanoyl)-[(2S)-2-aminopropanoyl]amino]-2-methyl-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B1220118.png)

![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)